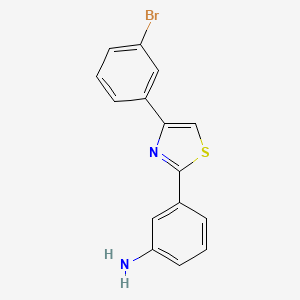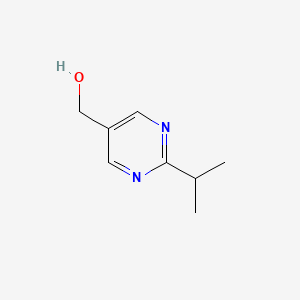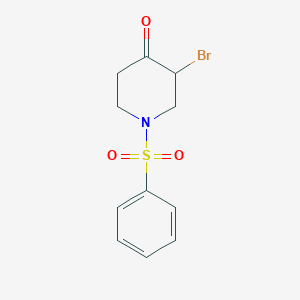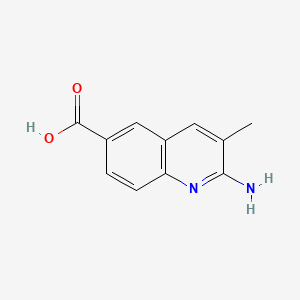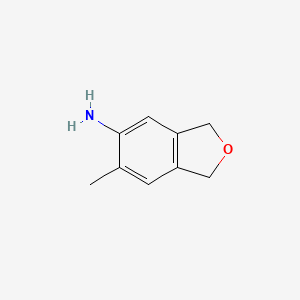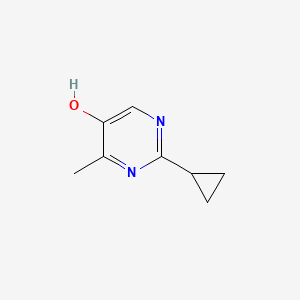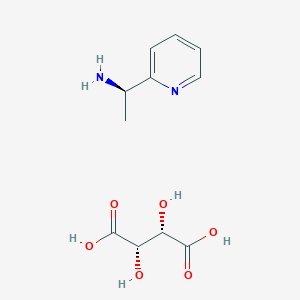![molecular formula C18H19BO3 B11765764 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a dibenzofuran moiety linked to a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, where dibenzofuran is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, halogenated derivatives, and various substituted dibenzofuran compounds. These products are valuable intermediates in organic synthesis and materials science.
Applications De Recherche Scientifique
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler analog without the boronic ester group.
Dibenzo[b,d]thiophene: A sulfur-containing analog with similar structural properties.
Carbazole: A nitrogen-containing analog with distinct electronic properties.
Uniqueness
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dibenzofuran moiety and a boronic ester group. This combination imparts unique reactivity and stability, making it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C18H19BO3 |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2-dibenzofuran-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11H,1-4H3 |
Clé InChI |
CKQXGVLPVWNAIS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4OC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


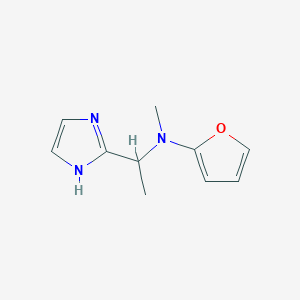
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)
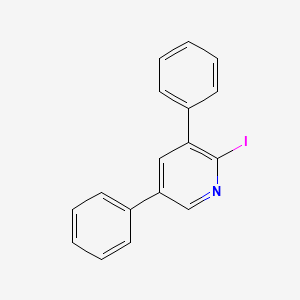
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)

![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
